molecular formula C15H11NO5 B10879294 3-Acetylphenyl 3-nitrobenzoate

3-Acetylphenyl 3-nitrobenzoate

Cat. No.: B10879294
M. Wt: 285.25 g/mol
InChI Key: FMZKCYJBIXDXGZ-UHFFFAOYSA-N
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Description

3-Acetylphenyl 3-nitrobenzoate is an organic compound with the molecular formula C15H11NO5 It is characterized by the presence of an acetyl group attached to a phenyl ring and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

3-Acetylphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products that interact with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

(3-acetylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C15H11NO5/c1-10(17)11-4-3-7-14(9-11)21-15(18)12-5-2-6-13(8-12)16(19)20/h2-9H,1H3

InChI Key

FMZKCYJBIXDXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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